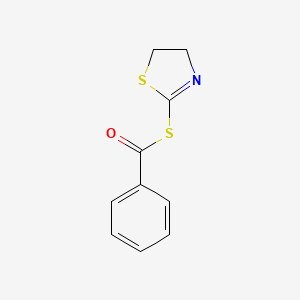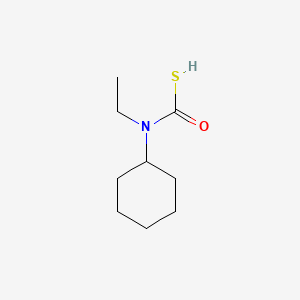
Carbamothioic acid, cyclohexylethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamothioic acid, cyclohexylethyl-, involves the reaction of cyclohexylamine with carbon disulfide, followed by alkylation with ethyl iodide. The reaction conditions typically require a solvent such as ethanol and a base like sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
化学反応の分析
Types of Reactions
Carbamothioic acid, cyclohexylethyl-, undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the thiocarbamate group can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The thiocarbamate group can undergo nucleophilic substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions .
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiocarbamates .
科学的研究の応用
Carbamothioic acid, cyclohexylethyl-, has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of other thiocarbamate derivatives.
Biology: Studied for its effects on plant physiology and its role as a herbicide.
Medicine: Investigated for potential therapeutic applications due to its ability to inhibit acetylcholinesterase.
Industry: Utilized in the agricultural sector for weed control in various crops
作用機序
The primary mechanism of action of carbamothioic acid, cyclohexylethyl-, is the inhibition of acetylcholinesterase. This enzyme is responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to prolonged nerve signal transmission and eventual paralysis of the target organism .
類似化合物との比較
Similar Compounds
- EPTC (S-ethyl dipropylthiocarbamate)
- Molinate (S-ethyl hexahydro-1H-azepine-1-carbothioate)
- Pebulate (S-propyl butylethylthiocarbamate)
Uniqueness
Carbamothioic acid, cyclohexylethyl-, is unique due to its specific molecular structure, which provides selective herbicidal activity against a broad spectrum of weeds while being relatively safe for the crops it is used on. Its ability to inhibit acetylcholinesterase also sets it apart from other herbicides that may target different pathways .
特性
CAS番号 |
71193-01-6 |
|---|---|
分子式 |
C9H17NOS |
分子量 |
187.30 g/mol |
IUPAC名 |
cyclohexyl(ethyl)carbamothioic S-acid |
InChI |
InChI=1S/C9H17NOS/c1-2-10(9(11)12)8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H,11,12) |
InChIキー |
OAVZKNPXSOCTMP-UHFFFAOYSA-N |
正規SMILES |
CCN(C1CCCCC1)C(=O)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Chloro(3,4,5-trimethoxyphenyl)methyl]-4-methylpyridine](/img/structure/B14477178.png)
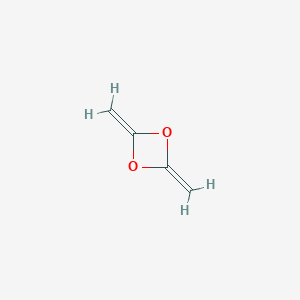
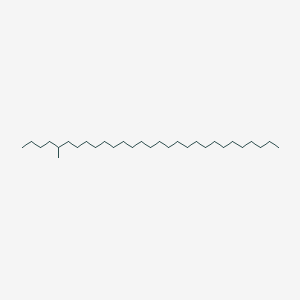
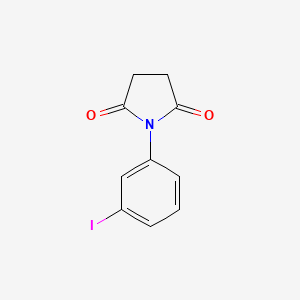
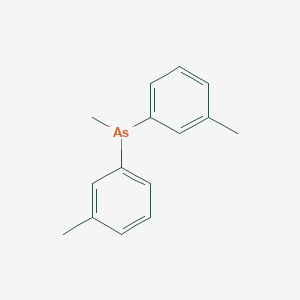
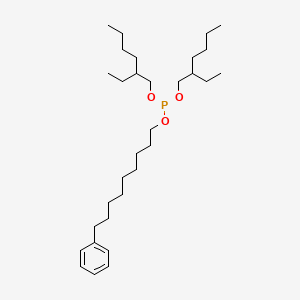
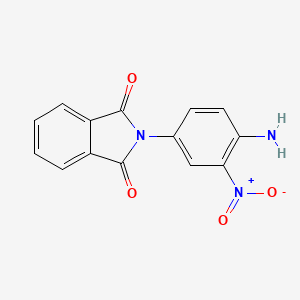
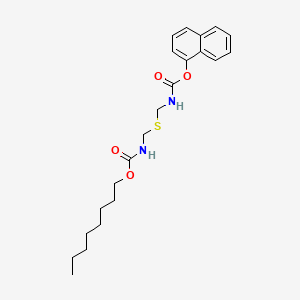
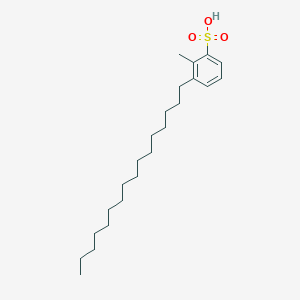
![Bis[(5,6-dimethyl-1H-benzimidazol-1-yl)]phosphinous acid](/img/structure/B14477243.png)
![[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid](/img/structure/B14477247.png)
![2-[(3-Chlorophenyl)methyl]-1-methylpyrrolidine](/img/structure/B14477249.png)
![N-[(2-Aminophenyl)methyl]-2,3-dichloroaniline](/img/structure/B14477250.png)
